![molecular formula C9H7N3 B1419785 6-methyl-1H-benzo[d]imidazole-5-carbonitrile CAS No. 952511-47-6](/img/structure/B1419785.png)
6-methyl-1H-benzo[d]imidazole-5-carbonitrile
Overview
Description
“6-methyl-1H-benzo[d]imidazole-5-carbonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Antioxidant and Antimicrobial Activities
A study conducted by Bassyouni et al. (2012) synthesized derivatives of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, which were evaluated for their antioxidant and antimicrobial activities. These compounds displayed significant activity against various pathogens, including Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, and showed notable antioxidant properties (Bassyouni et al., 2012).
Synthesis of Novel Compounds
Hawkins et al. (1995) worked on the synthesis of 1-benzyl-4-bromoimidazole-5-carbonitriles, a compound related to this compound, which showed resistance to nucleophilic displacement and could lead to new chemical entities (Hawkins et al., 1995).
Reactions with Cyanogen Bromide
McCallum et al. (1999) studied the reaction of various imidazoles, including structures similar to this compound, with cyanogen bromide. This work provides insights into the chemical behavior and potential applications of these compounds (McCallum et al., 1999).
Synthesis by Cine-Substitution Reactions
Suwiński et al. (1998) described the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its derivatives, indicating the potential for developing novel compounds using this compound as a starting point (Suwiński et al., 1998).
Development of Antitumor Agents
Abdel-Mohsen et al. (2010) synthesized a series of compounds including 2-((1H-benzo[d]imidazol-2-yl)methylthio)-4-(substituted)-6-phenylpyrimidine-5-carbonitriles, exhibiting potent antitumor activity against various cancer cell lines. This study indicates the therapeutic potential of compounds derived from this compound (Abdel-Mohsen et al., 2010).
Electrosynthesis and Electrochemical Applications
Nasirizadeh et al. (2013) reported the electrosynthesis of an imidazole derivative and its application as an electrocatalyst for the determination of various substances, showcasing the electrochemical application of this compound derivatives (Nasirizadeh et al., 2013).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 6-methyl-1h-benzo[d]imidazole-5-carbonitrile, have a broad range of biological activities . They are known to interact with various biological targets, leading to their diverse therapeutic applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
6-methyl-1H-benzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3,5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKBPDVAUAQRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669041 | |
Record name | 6-Methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952511-47-6 | |
Record name | 6-Methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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